molecular formula C14H9NO2 B12854010 (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one CAS No. 487-42-3

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one

Cat. No.: B12854010
CAS No.: 487-42-3
M. Wt: 223.23 g/mol
InChI Key: KXKGLFXLEGRDNJ-UHFFFAOYSA-N
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Description

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one: is an organic compound characterized by a benzofuran ring fused with a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran-2-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of (3Z)-3-(phenylamino)-2-benzofuran-1(3H)-one.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

487-42-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

3-phenylimino-2-benzofuran-1-one

InChI

InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H

InChI Key

KXKGLFXLEGRDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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